molecular formula C24H19F2NO4 B13383538 (S)-3-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

(S)-3-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B13383538
M. Wt: 423.4 g/mol
InChI Key: VLGUITFILRLIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-2,5-difluoro-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,5-difluoro-L-phenylalanine. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2,5-difluoro-L-phenylalanine typically involves the protection of the amino group of 2,5-difluoro-L-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for N-Fmoc-2,5-difluoro-L-phenylalanine are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2,5-difluoro-L-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of N-Fmoc-2,5-difluoro-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Fmoc group can be removed to reveal the free amino group, allowing for further functionalization or interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-2,5-difluoro-L-phenylalanine is unique due to the specific positioning of the fluorine atoms, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the design of peptides with specific properties and functions .

Properties

IUPAC Name

3-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGUITFILRLIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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